molecular formula C22H19N7O2 B10933857 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933857
M. Wt: 413.4 g/mol
InChI Key: JYYHHDGLNDTZFE-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of enaminone intermediates with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the isoxazolo[5,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes involved in inflammatory and cancer pathways, thereby reducing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells .

Properties

Molecular Formula

C22H19N7O2

Molecular Weight

413.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[(1-phenylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N7O2/c1-14-20-18(8-19(26-22(20)31-27-14)16-11-24-28(2)13-16)21(30)23-9-15-10-25-29(12-15)17-6-4-3-5-7-17/h3-8,10-13H,9H2,1-2H3,(H,23,30)

InChI Key

JYYHHDGLNDTZFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCC4=CN(N=C4)C5=CC=CC=C5

Origin of Product

United States

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